molecular formula C17H16N4O2 B5250953 1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone

1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone

Cat. No.: B5250953
M. Wt: 308.33 g/mol
InChI Key: IJLYASUMYFWZEW-UHFFFAOYSA-N
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Description

1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone is a heterocyclic organic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 6, linked via an ether bridge to a phenyl ring bearing an acetyl group. This structure combines aromatic and heterocyclic systems, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial agents, given the known bioactivity of pyrimidine and pyrazole derivatives .

Properties

IUPAC Name

1-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11-8-12(2)21(20-11)16-9-17(19-10-18-16)23-15-6-4-14(5-7-15)13(3)22/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLYASUMYFWZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-chloro-6-(4-hydroxyphenyl)pyrimidine under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Synthesis Route Notable Properties/Applications
1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone (Target) C₁₇H₁₆N₄O₂ 3,5-Dimethylpyrazole on pyrimidine; ethanone on phenyl Likely via nucleophilic substitution of pyrimidin-4-ol with phenacyl bromide Potential kinase inhibition (inferred from pyrimidine-pyrazole motifs)
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)ethanone (28) C₁₉H₁₆ClN₅O₃ 4-Nitrophenyldiazenyl on pyrazole; 4-chlorophenyl Diazotization followed by coupling with phenacyl bromide Antimicrobial activity (reported in analogs); IR: 1690 cm⁻¹ (C=O), NMR: δ 7.51–8.33 (Ar-H)
2-((2,7-Dimethyl-1,8-naphthyridin-4-yl)oxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone (3a) C₁₇H₁₈N₄O₂ Naphthyridine instead of pyrimidine; 3,5-dimethylpyrazole Condensation of naphthyridin-4-ol with ethanone derivatives Fluorescence properties; m.p. data reported but bioactivity uncharacterized
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone (4) C₂₃H₂₀N₆O Pyrazolo[3,4-d]pyrimidine core; amino linker to phenyl-methanone Buchwald–Hartwig amination between pyrazolo-pyrimidine and aryl halide Anticancer activity (in vitro screening); IC₅₀ values against MCF-7 cells
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone C₇H₉N₃O₃ Nitro group at pyrazole position 4; simpler ethanone-pyrazole Nitration of 3,5-dimethylpyrazole followed by acetylation Intermediate in agrochemical synthesis; molecular weight: 183.16

Key Structural Differences and Implications

Substituent Effects Diazenyl groups (Compound 28) increase molecular planarity and conjugation, possibly enhancing antimicrobial activity but reducing solubility .

Synthetic Accessibility

  • The target compound’s synthesis likely involves fewer steps compared to diazenyl derivatives (Compound 28), which require diazotization and coupling .
  • Pyrazolo-pyrimidine derivatives (Compound 4) necessitate specialized coupling reactions (e.g., Buchwald–Hartwig), increasing complexity .

Physicochemical Properties

  • Solubility : The target compound’s ether bridge and acetyl group may improve solubility in polar solvents compared to nitro- or diazenyl-substituted analogs .
  • Thermal Stability : Melting points (m.p.) for analogs range widely (e.g., 180°C for Compound 28 vs. uncharacterized for the target compound), suggesting substituents critically influence stability.

Biological Activity

1-(4-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a unique structure that includes:

  • A pyrimidine ring with a pyrazole substituent.
  • An ether linkage connecting the pyrimidine to a phenyl group.
  • An ethanone moiety at the terminal position.

The molecular formula is C18H19N5OC_{18}H_{19}N_{5}O, and its structural representation can be summarized as follows:

ComponentDescription
Molecular FormulaC18H19N5O
IUPAC NameThis compound
CAS Number1251628-30-4

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through interaction with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Potential Targets

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors linked to various signaling pathways, potentially influencing cell proliferation and survival.

Biological Activities

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of pyrazole and pyrimidine compounds exhibit anticancer properties. For instance, compounds similar in structure have been evaluated for their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which could be linked to the modulation of inflammatory pathways via enzyme inhibition.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study 1: Anticancer Properties

A study investigating the effects of similar pyrazole-containing compounds on cancer cells found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 5 µM to 20 µM, indicating potent activity against tumor cells .

Study 2: Enzyme Inhibition

Research focused on enzyme inhibition revealed that certain derivatives could inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound APyrazole and pyrimidine ringsAnticancer
Compound BEther linkage with phenyl groupAnti-inflammatory
Compound CAlkyl substituents on pyrazoleEnzyme inhibition

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